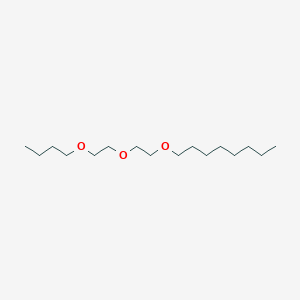

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane

Beschreibung

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is a branched polyether compound with an octane backbone substituted by three ethoxy groups and a terminal butoxy group. Its structure features a repeating ethoxy (-OCH₂CH₂O-) chain, terminated by a butoxy (-OCH₂CH₂CH₂CH₃) moiety. This compound belongs to the glycol ether family, which is widely used in industrial applications as solvents, surfactants, and intermediates in organic synthesis.

Eigenschaften

CAS-Nummer |

101433-27-6 |

|---|---|

Molekularformel |

C16H34O3 |

Molekulargewicht |

274.44 g/mol |

IUPAC-Name |

1-[2-(2-butoxyethoxy)ethoxy]octane |

InChI |

InChI=1S/C16H34O3/c1-3-5-7-8-9-10-12-18-14-16-19-15-13-17-11-6-4-2/h3-16H2,1-2H3 |

InChI-Schlüssel |

ZRNDMQXFESPXIC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOCCOCCOCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane involves sequential etherification reactions between octanol and butoxyethanol. The process follows a nucleophilic substitution mechanism, where the hydroxyl group of octanol acts as a nucleophile, displacing a protonated hydroxyl group from butoxyethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an oxonium ion intermediate, which facilitates the nucleophilic attack and subsequent ether bond formation.

The stoichiometric ratio of octanol to butoxyethanol is critical, with a molar ratio of 1:2 typically employed to ensure complete conversion of the starting materials. Excess butoxyethanol may lead to side reactions, including oligomerization, while insufficient amounts result in incomplete etherification.

Procedure and Conditions

A representative laboratory procedure involves the following steps:

- Mixing Reactants : Octanol (1 mol) and butoxyethanol (2 mol) are combined in a three-neck flask equipped with a reflux condenser.

- Catalyst Addition : Sulfuric acid (1–2% w/w) or p-toluenesulfonic acid (0.5–1% w/w) is added as a catalyst.

- Heating and Reflux : The mixture is heated to 150–180°C under inert nitrogen atmosphere for 6–8 hours.

- Neutralization and Washing : Post-reaction, the acidic catalyst is neutralized with sodium bicarbonate, and the organic layer is washed with deionized water to remove residual salts.

- Distillation : The crude product is purified via fractional distillation under reduced pressure (10–15 mmHg), yielding 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane as a colorless liquid.

Optimization Parameters

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance efficiency and scalability. A tubular reactor design ensures consistent temperature control and minimizes side reactions. Key features include:

- Residence Time : 1–2 hours at 160–170°C.

- Catalyst Immobilization : Solid acid catalysts (e.g., Amberlyst-15) are packed into reactor columns, enabling catalyst reuse and reducing waste.

- Automated Distillation : Integrated distillation units separate the product from unreacted alcohols and by-products in real-time.

Catalytic Efficiency and Selectivity

Industrial processes prioritize catalysts with high turnover numbers (TON) and selectivity. Comparative studies indicate:

| Catalyst | TON | Selectivity (%) |

|---|---|---|

| Sulfuric Acid | 120 | 78 |

| p-Toluenesulfonic Acid | 180 | 85 |

| Amberlyst-15 | 240 | 92 |

Solid acid catalysts like Amberlyst-15 outperform homogeneous alternatives due to reduced corrosion and easier separation.

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Processes

| Aspect | Batch Process | Continuous Process |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Energy Consumption | High (intermittent heating) | Low (steady-state operation) |

| Scalability | Limited by reactor volume | Easily scalable with modular units |

| By-Product Formation | 5–8% | 2–3% |

Continuous processes demonstrate superior efficiency, particularly for large-scale manufacturing.

Solvent-Free vs. Solvent-Assisted Synthesis

Solvent-free systems dominate industrial applications due to environmental and economic benefits. However, solvent-assisted methods using non-polar solvents (e.g., toluene) achieve marginally higher yields (up to 95%) by azeotropic removal of water.

Challenges and Mitigation Strategies

By-Product Formation

Common by-products include diethylene glycol butyl ether (5–8%) and oligomeric ethers (2–4%). Strategies to minimize these include:

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler alcohols.

Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is utilized in various scientific disciplines:

- Chemistry: It serves as a solvent in organic synthesis and as a reagent in chemical reactions.

- Biology: It is employed in the preparation of biological samples for analysis.

- Medicine: It is investigated for potential use in drug delivery systems because of its solvent properties.

Industrial Applications

The compound also sees use in several industrial applications:

- Paints and Coatings: It is utilized in the formulation of paints and coatings.

- Cleaning Agents: It is used in cleaning agents.

Chemical Reactions

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate () and chromium trioxide () under acidic or basic conditions.

- Reduction: Reduction reactions can convert the compound into simpler alcohols using reducing agents such as lithium aluminum hydride () or sodium borohydride () under anhydrous conditions.

- Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions using nucleophiles such as halides or alkoxides in the presence of a base.

The biological activity of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is attributed to its surfactant properties, which influence cellular membranes and biological interactions. Surfactants can modulate membrane fluidity and permeability, affecting various cellular processes, including drug delivery and absorption.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Surfactant Action | Enhances solubility and bioavailability of drugs |

| Antimicrobial | Effective against various bacterial strains |

| Environmental Impact | Evaluated for atmospheric reactivity and toxicity |

Case Studies

- Surfactant Properties: Studies have shown that compounds with similar structures exhibit surfactant properties that can enhance the bioavailability of poorly soluble drugs. The incorporation of ethylene glycol units has been linked to improved solubilization of hydrophobic drugs in aqueous environments.

- Antimicrobial Activity: Research indicates that polyether compounds can possess antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane may also exhibit similar effects.

- Environmental Impact: Environmental studies have assessed the reactivity and degradation of compounds like 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane in atmospheric conditions. These studies help in understanding the ecological implications and potential toxicity to aquatic life, which is crucial for evaluating its safety for human use.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane involves its ability to dissolve various substances due to its polar and non-polar regions. This property allows it to interact with different molecular targets, facilitating the dissolution and transport of compounds. The ether linkages in the molecule provide flexibility, enabling it to penetrate and interact with complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and toxicological differences between 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane and related compounds:

Structural and Functional Differences

- Chain Length and Polarity: The octane chain in 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane increases hydrophobicity compared to shorter analogs like 2-(2-butoxyethoxy)ethanol (C₈H₁₈O₃).

- Terminal Groups : The butoxy terminus enhances surfactant properties compared to methoxy or ethoxy-terminated compounds (e.g., 1,1-di(2-methoxy ethoxy)ethane) .

Toxicity Profiles

- Acute Toxicity: 1-(1-Butoxyethoxy)butane and 2-(2-butoxyethoxy)ethanol both exhibit Category 4 acute toxicity (low hazard), with risks of irritation to skin, eyes, and respiratory systems . The target compound likely shares similar hazards due to structural parallels.

- Chronic Toxicity: No data is available for any of these compounds, highlighting a critical research gap .

Environmental Impact

- However, the longer carbon chain in 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane may increase log Pow, raising concerns about environmental persistence .

- Degradability : Most analogs lack data on biodegradability, though 1,1-di(2-methoxy ethoxy)ethane is recommended for incineration due to stability .

Biologische Aktivität

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane, also known as poly(oxy-1,2-ethanediyl), alpha-butyl-omega-(octyloxy)-, is a compound that has garnered interest due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane features a long hydrophobic octane chain with several ethylene glycol ether groups, which contribute to its solubility and surfactant properties. This structure is significant for its interactions in biological systems.

The biological activity of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane can be attributed to its surfactant properties, which influence cellular membranes and biological interactions. Surfactants can modulate membrane fluidity and permeability, affecting various cellular processes including drug delivery and absorption.

Case Studies

- Surfactant Properties : Studies have shown that compounds with similar structures exhibit surfactant properties that can enhance the bioavailability of poorly soluble drugs. For instance, the incorporation of ethylene glycol units has been linked to improved solubilization of hydrophobic drugs in aqueous environments .

- Antimicrobial Activity : Research indicates that polyether compounds can possess antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane may also exhibit similar effects .

- Environmental Impact : Environmental studies have assessed the reactivity and degradation of compounds like 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane in atmospheric conditions. These studies help understand the ecological implications and potential toxicity to aquatic life, which is crucial for evaluating its safety for human use .

Data Table: Summary of Biological Activities

Research Findings

Recent research has highlighted the importance of understanding the biological activity of polyether compounds like 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane. The findings suggest that while these compounds can enhance drug delivery systems, their environmental persistence raises concerns regarding their ecological footprint.

Q & A

Q. What are the established synthesis routes for 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane, and what key parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 2-(2-butoxyethoxy)ethanol with 1-bromooctane in the presence of a base (e.g., NaOH) under reflux conditions . Key parameters include:

- Temperature : Optimal yields are achieved at 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or fractional distillation is recommended due to the compound’s high boiling point (~250°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm ether linkages and alkyl chain integrity. Peaks for ethoxy (–OCHCHO–) and butoxy (–O(CH)CH) groups should appear at δ 3.5–3.7 ppm and δ 0.8–1.5 ppm, respectively .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHO, expected m/z ~314.2) .

- Gas chromatography (GC) : Purity >98% is achievable with optimized retention times under helium carrier gas conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as the compound may release volatile organic compounds (VOCs) at elevated temperatures .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s solvent polarity influence its efficacy in stabilizing drug-delivery complexes?

The compound’s amphiphilic structure (hydrophobic octane tail and hydrophilic ethoxy groups) enables micelle formation, which can encapsulate hydrophobic drugs.

- Methodology :

- Prepare micelles via solvent evaporation, using dynamic light scattering (DLS) to measure particle size (expected 50–200 nm) .

- Assess drug-loading efficiency via HPLC, comparing encapsulation rates in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents .

- Validate biocompatibility using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Q. How can researchers resolve contradictions in experimental vs. computational data regarding the compound’s reactivity?

Discrepancies often arise from solvent effects or incomplete reaction modeling.

- Approach :

- Perform density functional theory (DFT) calculations to simulate reaction pathways, focusing on solvent interactions (e.g., dielectric constant adjustments) .

- Validate with kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions (temperature, solvent polarity) .

- Cross-reference with experimental H NMR kinetics to identify intermediates .

Q. What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?

A Box-Behnken design is effective for multivariable optimization:

- Variables : Temperature (70–110°C), base concentration (0.5–2.0 M), and reaction time (4–12 hrs).

- Response metrics : Yield (%) and purity (GC area%).

- Statistical analysis : Use R software or Design Expert 11.0 to generate response surfaces and identify optimal conditions .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?

Q. What advanced techniques validate the compound’s role in modulating polymer-surfactant interactions?

- Surface tension analysis : Use a tensiometer to measure critical micelle concentration (CMC) in polymer blends.

- Rheology studies : Evaluate viscosity changes under shear stress to assess network formation .

- Small-angle X-ray scattering (SAXS) : Characterize micelle morphology and polymer-surfactant co-assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.